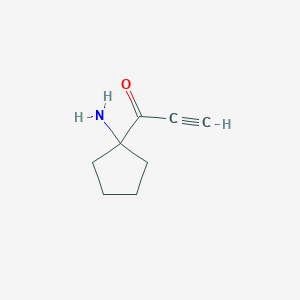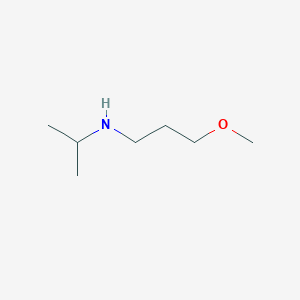
(3-Methoxypropyl)(propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxypropyl)(propan-2-yl)amine is an organic compound with the molecular formula C7H17NO It is a derivative of propylamine, where the amine group is substituted with a 3-methoxypropyl group and a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(propan-2-yl)amine typically involves the reaction of 3-methoxypropanol with ammonia and hydrogen in the presence of a catalyst. One method uses Cu-Co/Al2O3-diatomite as a catalyst. The reaction is carried out at a certain pressure and temperature, where the 3-methoxypropanol is preheated and mixed with ammonia gas and hydrogen. The mixture is then vaporized and enters a fixed-bed reactor for the reaction. After the reaction, the product is condensed and cooled, and the gas and liquid are separated to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and advanced separation techniques to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction conditions is crucial to minimize side products and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxypropyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce simpler amines.
Wissenschaftliche Forschungsanwendungen
(3-Methoxypropyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used as a corrosion inhibitor and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-Methoxypropyl)(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxypropylamine: A simpler analog with only a 3-methoxypropyl group attached to the amine.
(2-Methoxypropyl)(propan-2-yl)amine: A structural isomer with the methoxy group on the second carbon.
(3-Methoxypropyl)(propan-2-yloxy)amine: A related compound with an additional oxygen atom in the structure.
Uniqueness
(3-Methoxypropyl)(propan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H17NO |
|---|---|
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
3-methoxy-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-7(2)8-5-4-6-9-3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
GCOTXHPHAUCKNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


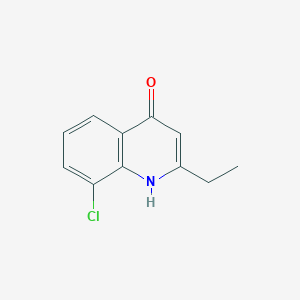
![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)

amino}butanoic acid](/img/structure/B13173878.png)
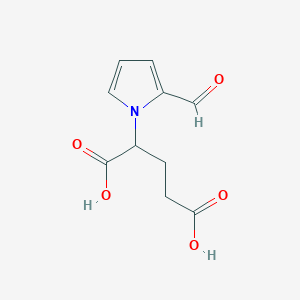




![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
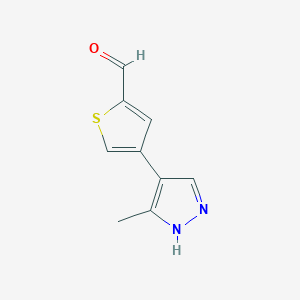
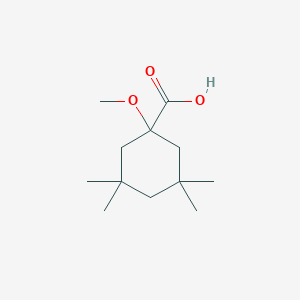
![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
